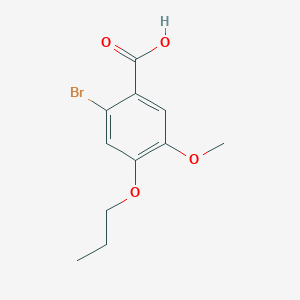

2-Bromo-5-methoxy-4-propoxybenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxy-4-propoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-3-4-16-10-6-8(12)7(11(13)14)5-9(10)15-2/h5-6H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUJMPXRIJHPUSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=C(C(=C1)Br)C(=O)O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological Advances in the Chemical Synthesis of 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid and Its Structural Analogs

Retrosynthetic Analysis and Strategic Precursors for the Benzoic Acid Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex target molecules. For 2-Bromo-5-methoxy-4-propoxybenzoic acid, the primary disconnections involve the carbon-bromine bond, the ether linkages, and the carboxylic acid group.

A logical retrosynthetic approach would involve disconnecting the bromo substituent first, leading to 5-methoxy-4-propoxybenzoic acid. Further disconnection of the ether groups could lead to a dihydroxybenzoic acid precursor, such as 4,5-dihydroxybenzoic acid. Alternatively, the carboxylic acid group can be envisioned as arising from the oxidation of a corresponding benzyl alcohol or aldehyde.

The choice of strategic precursors is dictated by the commercial availability of starting materials and the regioselectivity of the subsequent transformations. Key precursors for the synthesis of this class of compounds often include substituted toluenes, phenols, or benzaldehydes, which can be functionalized to introduce the desired substituents in a controlled manner.

Direct Synthesis Pathways

Direct synthesis pathways involve the sequential introduction of substituents onto a pre-existing benzoic acid or a suitable precursor. These methods are often linear and rely on the directing effects of the existing functional groups to achieve the desired regiochemistry.

Regioselective Bromination of Methoxy- and Propoxybenzoic Acid Derivatives

The introduction of a bromine atom at a specific position on the aromatic ring is a critical step. The methoxy (B1213986) and propoxy groups are ortho-, para-directing activators. In a precursor such as 3-methoxybenzoic acid, the position ortho to the methoxy group and meta to the carboxylic acid is activated for electrophilic substitution.

A patented method for the synthesis of 2-Bromo-5-methoxybenzoic acid utilizes m-methoxybenzoic acid as the starting material. The bromination is carried out using N-bromosuccinimide (NBS) in the presence of a bromination initiator, a cocatalyst, and sulfuric acid in a halogenated hydrocarbon solvent. This process achieves a high yield and purity of the desired product. google.com Another approach involves the use of bromine in an aqueous solution of sodium hydroxide. google.com

| Starting Material | Brominating Agent | Catalyst/Conditions | Product | Yield | Purity |

| m-methoxybenzoic acid | N-bromosuccinimide | Initiator, cocatalyst, H₂SO₄, Chloroform | 2-Bromo-5-methoxybenzoic acid | 92.7% | 99.2% |

| m-methoxybenzoic acid | Bromine | NaOH (aq) | 2-Bromo-5-methoxybenzoic acid | 90.8% | Not Specified |

Etherification Strategies for the Introduction of Methoxy and Propoxy Moieties

The methoxy and propoxy groups are typically introduced via Williamson ether synthesis, which involves the reaction of a phenoxide with an alkyl halide. For the synthesis of this compound, a potential precursor would be a dihydroxybenzoic acid derivative.

The selective etherification of one hydroxyl group over another can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. For instance, starting with a compound like 2-bromo-4,5-dihydroxybenzoic acid, one could selectively propoxylate the more acidic phenolic hydroxyl group followed by methylation of the remaining one. One conventional technique for preparing esters of hydroxybenzoic acids involves reacting the hydroxybenzoic acid with a halogenated compound in a biphasic medium in the presence of a strong base. google.com

Carboxylic Acid Group Formation and Derivatization

The carboxylic acid functional group can be introduced at various stages of the synthesis. A common method is the oxidation of a corresponding benzyl alcohol or aldehyde. For example, 2-Bromo-5-methoxybenzaldehyde can be oxidized to 2-Bromo-5-methoxybenzoic acid using sodium chlorite and sodium dihydrogenphosphate in a mixed solvent system of tert-butyl alcohol, 2-methyl-2-butene, and THF. chemicalbook.com

Alternatively, the carboxylic acid group can be present in the starting material and carried through the synthetic sequence. Derivatization of the carboxylic acid, for example, into an ester, might be necessary to protect it during certain reactions or to improve solubility. The ester can then be hydrolyzed back to the carboxylic acid in the final step. For instance, 2-bromo-5-methoxybenzoic acid can be converted to 2-Bromo-5-methoxybenzonitrile by reaction with ammonia at high temperatures. guidechem.com

Convergent and Divergent Synthetic Approaches to Polysubstituted Benzoic Acids

For the synthesis of a library of structural analogs of this compound, convergent and divergent strategies offer significant advantages over linear synthesis.

Divergent Synthesis : A divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. researchgate.netslideshare.netsathyabama.ac.in This is an effective strategy for creating a library of related compounds for structure-activity relationship studies. Starting from a key intermediate like 2-bromo-4,5-dihydroxybenzoic acid, a variety of alkoxy groups could be introduced at the 4- and 5-positions to generate a series of analogs.

| Synthetic Strategy | Description | Advantages |

| Convergent | Separate synthesis of molecular fragments followed by their assembly. researchgate.netwikipedia.org | Higher overall yields, increased efficiency for complex targets. researchgate.netwikipedia.org |

| Divergent | A common intermediate is transformed into a library of related compounds. researchgate.netslideshare.netsathyabama.ac.in | Efficient for generating a diverse set of analogs for screening. |

Development of Sustainable and Efficient Synthetic Protocols

Modern organic synthesis places a strong emphasis on the development of sustainable and efficient protocols. This includes the use of greener reagents, milder reaction conditions, and processes that minimize waste generation.

For the synthesis of substituted benzoic acids, research is ongoing to replace hazardous reagents and solvents. For example, the use of oxygen as a green and inexpensive oxidant for the conversion of substituted alkylbenzenes to benzoic acids is a promising approach. google.com Continuous flow synthesis methods are also being explored to improve safety, efficiency, and scalability. scispace.com

Advanced Spectroscopic and Structural Elucidation Techniques for 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No specific high-resolution ¹H NMR or ¹³C NMR spectroscopic data for 2-Bromo-5-methoxy-4-propoxybenzoic acid has been reported in the available scientific literature. For a definitive structural assignment of this molecule, such data would be essential.

Hypothetical ¹H NMR and ¹³C NMR Data:

While no experimental data is available, a hypothetical analysis would be expected to show distinct signals corresponding to the protons and carbons of the aromatic ring, the methoxy (B1213986) group, the propoxy group, and the carboxylic acid. The number of signals, their chemical shifts, and their coupling patterns would be used to confirm the substitution pattern of the benzene (B151609) ring.

Vibrational Spectroscopy (Infrared and Raman) for Characteristic Functional Group Identification

Specific Infrared (IR) and Raman spectroscopic data for this compound are not available in the public domain. Vibrational spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Expected Characteristic Vibrational Modes:

A theoretical analysis would predict the presence of characteristic vibrational bands corresponding to:

O-H stretching of the carboxylic acid.

C=O stretching of the carboxylic acid.

C-O stretching of the methoxy, propoxy, and carboxylic acid groups.

Aromatic C-H and C=C stretching.

C-Br stretching.

Without experimental data, the precise frequencies of these vibrations for this compound remain undetermined.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

There is no publicly available mass spectrometry data for this compound. Mass spectrometry is a critical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of fragmentation patterns.

Anticipated Mass Spectrometric Behavior:

In a mass spectrometry experiment, this compound would be expected to show a molecular ion peak corresponding to its molecular weight. The isotopic pattern of this peak would be characteristic of a molecule containing one bromine atom. Fragmentation would likely involve the loss of the propoxy group, the methoxy group, the carboxylic acid group, or combinations thereof.

X-ray Crystallography for Precise Solid-State Molecular Geometry and Conformation

No crystal structure data for this compound has been deposited in crystallographic databases. X-ray crystallography provides the most precise information about the three-dimensional arrangement of atoms in a solid-state molecule, including bond lengths, bond angles, and torsion angles. In the absence of this experimental data, the exact solid-state conformation of this compound is unknown.

Chromatographic and Other Separation Methodologies for Purity Assessment and Isolation

While specific chromatographic methods for the analysis and purification of this compound are not detailed in the literature, general methodologies for similar compounds are available. For instance, a patent for the synthesis of the related compound, 2-bromo-5-methoxybenzoic acid, describes the use of High-Performance Liquid Chromatography (HPLC) to monitor the reaction and assess the purity of the final product. google.com It is reasonable to assume that similar reverse-phase HPLC methods could be developed for the purity assessment and isolation of this compound. sigmaaldrich.com

Computational and Theoretical Investigations of 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid

Quantum Chemical Calculations for Electronic Structure, Stability, and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the electronic structure, molecular geometry, and various reactivity descriptors.

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. For substituted benzoic acids, DFT, particularly using the B3LYP functional with a basis set like 6-311++G(d,p), has been shown to provide reliable results for geometry optimization and electronic property prediction. researchgate.netbanglajol.info

A DFT study on the analogous 4-bromo-3-(methoxymethoxy)benzoic acid demonstrated that this level of theory accurately determines molecular parameters. researchgate.net For 2-bromo-5-methoxy-4-propoxybenzoic acid, DFT calculations would be crucial for establishing its most stable conformation. The rotational freedom of the carboxylic acid group, as well as the methoxy (B1213986) and, particularly, the flexible propoxy groups, suggests multiple possible low-energy conformers. The final optimized geometry would reflect a balance of steric hindrance and electronic interactions between the substituents.

The electronic effects of the substituents are critical. The bromine atom acts as an electron-withdrawing group via induction but an electron-donating group through resonance. The methoxy and propoxy groups are electron-donating through resonance. DFT calculations would quantify these effects, providing insights into the charge distribution across the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which would indicate regions of negative potential around the oxygen atoms of the carboxylic, methoxy, and propoxy groups, and positive potential near the carboxylic proton.

Reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can also be calculated. These include the HOMO-LUMO energy gap, ionization potential, electron affinity, global hardness, and electrophilicity index, which together predict the molecule's kinetic stability and reactivity patterns. researchgate.netbanglajol.info

Table 1: Predicted Geometrical Parameters for this compound based on DFT Calculations of Analogous Compounds

| Parameter | Predicted Value | Basis of Prediction |

| C-Br Bond Length | ~1.90 Å | Based on DFT studies of brominated benzoic acids. researchgate.netnih.gov |

| C-O (methoxy) Bond Length | ~1.36 Å | Typical for aryl-alkyl ethers in DFT calculations. mdpi.com |

| C=O (carboxyl) Bond Length | ~1.21 Å | Consistent with DFT calculations on benzoic acid dimers. dergipark.org.tr |

| C-O-H (carboxyl) Angle | ~105-107° | Derived from optimized geometries of various benzoic acids. orientjchem.org |

| Dihedral Angle (Ring-COOH) | 0-30° | Depends on steric hindrance from the ortho-bromo substituent. |

Note: These values are illustrative and would require specific DFT calculations for this compound for precise determination.

Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit often less accurate, alternative to DFT for calculating molecular properties. nih.gov Studies on substituted benzoic acids have often used HF in conjunction with DFT to compare results. cdnsciencepub.comnih.gov While computationally more demanding than semi-empirical methods, ab initio calculations like Møller-Plesset perturbation theory (e.g., MP2/cc-pVTZ) can offer very accurate geometrical parameters, as shown in studies of aromatic carboxylic acids. nih.gov For this compound, such calculations would serve to validate the geometries obtained from DFT.

Semi-empirical methods, being less computationally intensive, could be employed for initial conformational searches over the potential energy surface, particularly to explore the various orientations of the flexible propoxy chain, before refining the lowest energy structures with higher-level DFT or ab initio methods.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are essential for exploring the conformational landscape of flexible molecules in a condensed phase, such as in solution. ucl.ac.uk For this compound, the propoxy group's flexibility would be a key focus of MD studies. Simulations using force fields like the General Amber Force Field (GAFF) could model the molecule's behavior in various solvents. ucl.ac.uk

These simulations would reveal the preferred conformations of the propoxy chain (e.g., extended vs. folded) and the rotational dynamics of the methoxy and carboxylic acid groups. A significant aspect of benzoic acid behavior in solution is the formation of hydrogen-bonded dimers. ucl.ac.uk MD simulations can predict the stability of these dimers and how it is influenced by the solvent environment. nih.gov In polar, hydrogen-bond-accepting solvents, solute-solvent hydrogen bonds would compete with the formation of dimers, leading to a higher population of monomers. In apolar solvents, the formation of centrosymmetric dimers is expected to be more favorable. ucl.ac.uk

Theoretical Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties and aiding in the interpretation of experimental spectra.

Infrared (IR) and Raman Spectroscopy: DFT calculations are widely used to predict vibrational frequencies. researchgate.net For this compound, theoretical IR and Raman spectra would show characteristic peaks. Key vibrations would include the O-H stretch (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-O stretches of the acid and ether groups, aromatic C=C stretching bands, and a C-Br stretching frequency. researchgate.netnih.gov Comparing the calculated frequencies (often scaled to correct for anharmonicity) with experimental data helps confirm the molecular structure. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used within a DFT framework, is effective for calculating ¹H and ¹³C NMR chemical shifts. dergipark.org.trnih.gov For the target molecule, the chemical shifts of the aromatic protons and carbons would be influenced by the combined electronic effects of the bromo, methoxy, and propoxy substituents. The calculations would predict distinct signals for the protons and carbons of the propoxy chain, the methoxy group, and the two non-equivalent aromatic protons. Correlation of these theoretical shifts with experimental data is a standard method for structure verification.

Table 2: Predicted Characteristic Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Range/Value | Rationale based on Analogous Compounds |

| FT-IR | O-H stretch (carboxylic acid dimer) | 2500-3300 cm⁻¹ (broad) | Characteristic of hydrogen-bonded carboxylic acids. quora.com |

| C=O stretch | 1680-1710 cm⁻¹ | Typical for dimeric aromatic carboxylic acids. quora.com | |

| C-O stretch (ether) | 1230-1270 cm⁻¹ | Characteristic of aryl-alkyl ethers. | |

| C-Br stretch | 550-650 cm⁻¹ | Based on calculations for other bromobenzoic acids. nih.gov | |

| ¹H NMR | Aromatic Protons | δ 7.0 - 8.0 ppm | Positions influenced by ortho-Br and para/meta O-alkoxy groups. |

| -OCH₃ Protons | δ 3.8 - 4.0 ppm | Standard chemical shift for an aryl methoxy group. | |

| -OCH₂CH₂CH₃ Protons | δ 4.0-4.2 (α-CH₂), 1.8-2.0 (β-CH₂), 1.0-1.2 (γ-CH₃) ppm | Typical shifts for a propoxy group attached to an aromatic ring. | |

| -COOH Proton | δ 10 - 13 ppm (broad) | Characteristic of a carboxylic acid proton, may be concentration dependent. docbrown.info | |

| ¹³C NMR | Carbonyl Carbon | δ 165 - 175 ppm | Typical range for a carboxylic acid carbon. |

| Aromatic Carbons | δ 110 - 160 ppm | Shifts are highly dependent on the electronic effects of all substituents. |

Note: NMR chemical shifts are relative to TMS and can vary with solvent.

Mechanistic Insights into Chemical Reactions Involving this compound

DFT calculations are invaluable for elucidating reaction mechanisms, allowing for the mapping of reaction pathways and the characterization of transition states. For this compound, several types of reactions could be investigated theoretically.

For instance, in electrophilic aromatic substitution, the existing substituents would direct incoming electrophiles. The strong activating and ortho-, para-directing effects of the alkoxy groups would compete with the deactivating effect of the bromine and carboxylic acid groups. DFT calculations could model the reaction with an electrophile, determining the activation energies for substitution at the available ring positions to predict the regioselectivity.

Another area of interest is the catalytic C-H activation, which is often influenced by alkoxy groups. DFT studies on similar systems have shown that alkoxy groups can influence regioselectivity through both steric and weak coordination effects. mdpi.com A theoretical investigation could model the interaction of the benzoic acid with a transition metal catalyst to understand how the bromo, methoxy, and propoxy groups might influence the reaction's outcome. The C-Br bond also offers a site for cross-coupling reactions (e.g., Suzuki, Heck), and DFT could be used to model the oxidative addition step and subsequent mechanistic pathways.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Chemical Design and Optimization

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity. nih.gov Should this compound be part of a series of compounds being evaluated for a specific biological target, QSAR would be a key computational tool for optimization.

A QSAR model would involve calculating a variety of molecular descriptors for each compound in the series. For our target molecule, these would include:

Lipophilicity descriptors (e.g., logP): The propoxy group and bromine atom would contribute significantly to the molecule's hydrophobicity.

Electronic descriptors (e.g., Hammett constants, atomic charges): These would quantify the electron-donating/withdrawing properties of the substituents.

Steric descriptors (e.g., molar refractivity, van der Waals volume): The size and shape of the propoxy group and the bromine atom would be captured by these parameters.

Topological indices: These describe molecular connectivity and branching.

Once calculated, these descriptors would be used as independent variables in a regression analysis against the biological activity (the dependent variable). The resulting QSAR equation would highlight which properties are most important for activity. dergipark.org.trnih.gov For example, a model might reveal that increased lipophilicity from the propoxy chain enhances activity, while the electronic influence of the bromine is detrimental. Such insights are crucial for guiding the design of new, more potent analogues. iomcworld.com

Chemical Transformations and Derivatization Studies of 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid

Aromatic Ring Functionalization and Modification

The substituted benzene (B151609) ring offers two key sites for modification: the carbon-bromine bond and the remaining unsubstituted hydrogen atom on the ring.

The bromo substituent is an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds via transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is one of the most powerful methods, reacting the aryl bromide with an organoboron species (like a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is highly versatile, allowing for the introduction of a wide range of aryl, heteroaryl, vinyl, or alkyl groups at the 2-position. organic-chemistry.orgrsc.org

Other important cross-coupling reactions include:

Heck Reaction: Couples the aryl bromide with an alkene to form a substituted styrene (B11656) derivative.

Sonogashira Coupling: Reacts the aryl bromide with a terminal alkyne to introduce an alkynyl substituent.

Buchwald-Hartwig Amination: Forms a new carbon-nitrogen bond by coupling the aryl bromide with an amine.

These reactions typically employ palladium catalysts with specific phosphine (B1218219) ligands to achieve high efficiency and functional group tolerance. organic-chemistry.org

Table 3: Cross-Coupling Reactions at the Bromo Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | Biaryl or substituted benzene |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃, Et₃N | Substituted alkene |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, Ligand (e.g., BINAP), NaOt-Bu | Aryl-amine |

Electrophilic Aromatic Substitution (EAS): The existing substituents on the benzene ring dictate the position and feasibility of further electrophilic substitution. The directing effects are as follows:

-OCH₃ and -OC₃H₇ (Alkoxy groups): Strongly activating and ortho, para-directing. organicchemistrytutor.com

-Br (Bromo group): Weakly deactivating but ortho, para-directing. libretexts.org

-COOH (Carboxylic acid group): Strongly deactivating and meta-directing. quora.com

Nucleophilic Aromatic Substitution (NAS): This type of reaction, where a nucleophile displaces a leaving group (like bromide), typically requires the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group. libretexts.org Since 2-Bromo-5-methoxy-4-propoxybenzoic acid contains electron-donating alkoxy groups and only a moderately deactivating carboxyl group, it is not activated for standard NAS reactions. masterorganicchemistry.com Substitution of the bromide by a strong nucleophile would likely require forcing conditions or proceed through an alternative mechanism like the benzyne (B1209423) pathway, if a strong base like NaNH₂ were used. masterorganicchemistry.com

Chemical Modifications of the Methoxy (B1213986) and Propoxy Ether Linkages

Aryl ether linkages are generally stable but can be cleaved under specific conditions, most commonly with strong Lewis acids or proton acids. Boron tribromide (BBr₃) is a classic reagent for cleaving aryl methyl ethers to form phenols. nih.govnih.gov The reaction proceeds via the formation of a Lewis acid-base adduct between the ether oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the alkyl group. gvsu.educore.ac.uk

In the case of this compound, there is a potential for selective cleavage. Aryl methyl ethers are often cleaved more readily than aryl ethers with larger alkyl groups. Therefore, it may be possible to selectively cleave the methoxy group to yield the corresponding 5-hydroxy derivative while leaving the propoxy group intact, especially if a limited amount of BBr₃ is used under controlled temperature conditions. Cleavage of the propoxy group would require harsher conditions. Other reagents for ether cleavage include strong acids like HBr and HI at high temperatures. libretexts.org

Table 4: Cleavage of Ether Linkages

| Reagent | Conditions | Primary Product (Selective) |

| BBr₃ (1 equivalent) | CH₂Cl₂, low temp to RT | 2-Bromo-5-hydroxy-4-propoxybenzoic acid |

| BBr₃ (excess) | CH₂Cl₂, RT to heat | 2-Bromo-4,5-dihydroxybenzoic acid |

| HBr (conc.) | Acetic acid, heat | Mixture of cleaved products |

Applications of 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid As a Versatile Chemical Intermediate

Role as a Key Building Block in the Synthesis of Complex Organic Molecules

The structural framework of 2-Bromo-5-methoxy-4-propoxybenzoic acid, featuring ortho, meta, and para substitutions, makes it a valuable precursor for the synthesis of a variety of complex organic molecules. The presence of the bromine atom and the carboxylic acid group provides orthogonal handles for sequential chemical modifications, a key strategy in the assembly of intricate molecular structures.

The closely related compound, 2-bromo-5-methoxybenzoic acid, has been identified as a crucial intermediate in the synthesis of Urolithin A. google.comgoogle.com Urolithins are metabolites produced by the gut microbiome from ellagic acid and have garnered significant interest for their potential health benefits. The synthesis of such complex natural product derivatives underscores the importance of highly functionalized building blocks like the title compound.

Furthermore, substituted bromobenzoic acids are pivotal in the synthesis of various heterocyclic and polycyclic compounds. For instance, they are precursors to substituted aminobenzacridines and isoindolinone derivatives. The general synthetic utility of this class of compounds suggests that this compound can be similarly employed in the construction of novel and potentially bioactive molecules. The differential reactivity of the functional groups allows for a stepwise and controlled elaboration of the molecular structure, a fundamental aspect of modern organic synthesis.

Below is a table summarizing the types of complex organic molecules that can be synthesized using substituted bromobenzoic acids, highlighting the potential applications of this compound.

| Target Molecule Class | Synthetic Utility of Substituted Bromobenzoic Acid |

| Urolithin Derivatives | Key intermediate in the total synthesis of these natural product metabolites. |

| Substituted Aminobenzacridines | Serves as a foundational scaffold for the construction of the acridine (B1665455) core. |

| Dibenzo[b,f]thiepin-10(11H)-ones | A crucial component in the formation of the tricyclic thiepin ring system. |

| Isoindolinone Derivatives | Provides the aromatic core for the synthesis of this important heterocyclic motif. |

| Benzylisothioureas | Acts as a precursor for the preparation of these biologically active compounds. |

Utilization in Scaffold Diversity and Chemical Library Generation

Diversity-oriented synthesis (DOS) is a powerful strategy in drug discovery and chemical biology that aims to generate collections of structurally diverse small molecules. rsc.orgnih.govbeilstein-journals.org The goal is to explore a wide range of chemical space to identify novel bioactive compounds. Building blocks with multiple, orthogonally reactive functional groups are highly sought after in DOS for the creation of chemical libraries with significant scaffold diversity.

This compound is an exemplary scaffold for such applications. Its distinct functional groups—the carboxylic acid, the bromine atom, and the methoxy (B1213986) and propoxy groups—offer several points for diversification. For example, the carboxylic acid can be converted into a wide array of functional groups, including esters, amides, and ketones, or it can participate in various coupling reactions. The bromine atom is a versatile handle for cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, allowing for the introduction of a vast range of substituents.

The generation of a chemical library from this compound could proceed through a divergent synthetic approach. In this strategy, a common core, derived from the initial building block, is subjected to a variety of reaction conditions and diversification reagents to produce a library of related but structurally distinct molecules. This approach allows for the rapid exploration of the structure-activity relationship of a particular molecular scaffold.

The following table illustrates a hypothetical diversification strategy for this compound in the context of chemical library generation.

| Functional Group | Potential Diversification Reactions | Resulting Functionalities |

| Carboxylic Acid | Amide coupling, Esterification, Reduction, Grignard reaction | Amides, Esters, Alcohols, Ketones |

| Bromine Atom | Suzuki coupling, Sonogashira coupling, Buchwald-Hartwig amination, Cyanation | Aryl groups, Alkynyl groups, Amino groups, Nitriles |

| Aromatic Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation) | Additional ring substituents |

Integration into Multi-component Reactions and Cascade Processes

Multi-component reactions (MCRs) are chemical reactions in which three or more starting materials react to form a single product in a one-pot fashion. rsc.orgnih.govresearchgate.netbeilstein-journals.org These reactions are highly efficient and atom-economical, making them attractive for the synthesis of complex molecules and the generation of chemical libraries. Cascade reactions, also known as tandem or domino reactions, involve a sequence of intramolecular reactions that occur under a single set of reaction conditions, often triggered by a single event.

The structure of this compound makes it a suitable candidate for integration into MCRs. The carboxylic acid functionality can participate in well-known MCRs such as the Ugi and Passerini reactions. For example, in an Ugi four-component reaction, an aldehyde, an amine, an isocyanide, and a carboxylic acid combine to form an α-acylamino amide. By employing this compound as the carboxylic acid component, a diverse library of complex amides can be generated by simply varying the other three components.

Furthermore, the presence of the bromine atom opens up the possibility of post-MCR modifications. The product of an MCR involving this compound would retain the bromo-substituent, which can then be used in subsequent cross-coupling reactions to further increase molecular complexity and diversity.

Cascade reactions could also be designed to utilize the multiple functional groups of this versatile intermediate. For instance, a reaction sequence could be initiated at one functional group, leading to the formation of an intermediate that then undergoes a subsequent intramolecular reaction involving another part of the molecule. This approach can lead to the rapid construction of complex polycyclic systems from a relatively simple starting material. The strategic placement of the functional groups in this compound provides a template for the rational design of such cascade processes.

Emerging Research Directions and Future Perspectives for 2 Bromo 5 Methoxy 4 Propoxybenzoic Acid Chemistry

Innovations in Asymmetric Synthesis and Chiral Derivatization

The principles of stereochemistry are fundamental in fields like medicinal chemistry, where the three-dimensional arrangement of atoms in a molecule can dictate its biological activity. While 2-Bromo-5-methoxy-4-propoxybenzoic acid is itself achiral, the introduction of chiral centers through derivatization is a key strategy for creating new chemical entities with potentially unique properties.

Asymmetric Synthesis: Future research will likely focus on the asymmetric functionalization of the this compound scaffold. Asymmetric organocatalysis, which utilizes small, metal-free organic molecules to induce chirality, represents a powerful and environmentally friendly approach. wikipedia.orgnih.gov For instance, chiral catalysts could be employed in reactions that modify the propoxy group or in C-H functionalization reactions at the aromatic ring, creating stereogenic centers with high enantiomeric excess. The development of bifunctional organocatalysts, which can activate both the nucleophile and electrophile through noncovalent interactions like hydrogen bonding, has become a particularly powerful strategy for controlling stereoselectivity. nih.gov

Chiral Derivatization: For derivatives of this compound that are chiral, their separation and analysis are crucial. Indirect enantioseparation via chiral derivatization is a robust technique. This involves reacting the chiral analyte with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers have different physical properties and can be separated using standard, non-chiral chromatography techniques like HPLC. nih.gov Research in this area is focused on developing novel CDAs that offer rapid reaction times, high detection sensitivity (e.g., by incorporating a fluorophore), and excellent resolution of the resulting diastereomers. nih.govresearchgate.netpsu.edu For the carboxylic acid moiety of the target compound, a variety of amine-containing CDAs are applicable.

| Chiral Derivatizing Agent | Functional Group Targeted | Typical Reaction Conditions | Detection Method |

|---|---|---|---|

| (S)-Anabasine | Carboxylic Acid | Room temperature, 5 min with condensation agents | Mass Spectrometry (MS) |

| (R)-1-(1-Naphthyl)ethylamine | Carboxylic Acid | Requires coupling agents (e.g., EDC, HOBt) | UV or Fluorescence |

| DBD-APy (4-(3-aminopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole) | Carboxylic Acid | Room temp with coupling agents (DPDS, TPP) | Fluorescence |

| (R,R)-O,O-di-p-toluoyl-tartaric acid anhydride | Alcohols, Amines | Mild conditions | UV |

Advancements in High-Throughput Synthesis and Screening Methodologies

The discovery of new molecules with desired functions, whether in medicine or materials science, has been revolutionized by high-throughput methodologies. These approaches allow for the rapid synthesis and evaluation of thousands of compounds, dramatically accelerating the pace of research. nih.gov

High-Throughput Synthesis (HTS): Automated synthesis platforms can be programmed to perform repetitive reaction sequences in parallel, enabling the creation of large "libraries" of related compounds from a common starting material, or "scaffold." nih.govrsc.org Starting with this compound, a diverse library of derivatives could be generated. For example, an automated platform could perform hundreds of different palladium-catalyzed cross-coupling reactions at the bromo- position using a wide array of boronic acids or amines. acs.org Simultaneously, the carboxylic acid group could be converted into a matrix of different amides or esters, vastly expanding the chemical space explored. nih.gov DNA-encoded library (DEL) technology is another powerful innovation, where each synthesized molecule is tagged with a unique DNA barcode, allowing for the synthesis and screening of millions or even billions of compounds in a single mixture. uci.eduescholarship.org

High-Throughput Screening (HTS): Once a library is synthesized, it must be screened for activity. HTS uses robotics, sensitive detectors, and data processing software to quickly conduct millions of biochemical, genetic, or pharmacological tests. nih.govrsc.org For a library derived from this compound, this could involve screening for inhibition of a specific enzyme, binding to a biological receptor, or possessing a desired material property. The integration of miniaturized, on-the-fly synthesis with in-situ screening represents a paradigm shift, reducing costs, waste, and the time from molecular design to hit identification. rsc.org

Development of Novel Catalytic Systems for Efficient Transformations

Catalysis is at the heart of modern, efficient chemical synthesis. For a multi-functionalized molecule like this compound, the development of novel catalytic systems is key to unlocking its full synthetic potential in a selective and sustainable manner.

Cross-Coupling Reactions: The carbon-bromine bond is a prime site for modification via palladium-catalyzed cross-coupling reactions. nobelprize.org The Suzuki, Negishi, and Buchwald-Hartwig amination reactions are cornerstone methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. nobelprize.orgnih.govlibretexts.org Future research will focus on developing catalysts that are more active (requiring lower loadings), operate under milder conditions (e.g., in water at room temperature), and are tolerant of a wider range of functional groups. acs.org The use of well-defined pre-catalysts and specialized ligands continues to expand the scope and efficiency of these transformations.

C-H Functionalization: A frontier in catalysis is the direct functionalization of carbon-hydrogen (C-H) bonds. acs.org This approach avoids the need for pre-functionalized starting materials (like aryl halides), making syntheses more atom-economical. For this compound, the carboxylic acid group can act as a "directing group," guiding a transition-metal catalyst (often based on palladium or ruthenium) to activate and functionalize the C-H bonds at the ortho positions. acs.orgacs.org More advanced directing group strategies are now enabling the selective functionalization of the more challenging meta position, opening up new possibilities for creating novel substitution patterns. nih.govrepec.org

| Catalytic System | Target Bond | Key Advantage | Potential Application on Target Molecule |

|---|---|---|---|

| Pd/Phosphine (B1218219) Ligand (e.g., Suzuki Coupling) | C-Br | Reliable, broad scope for C-C bond formation | Introduce new aryl or alkyl groups at the 2-position |

| Pd/Buchwald-Hartwig Ligands | C-Br | Efficient C-N and C-O bond formation | Introduce amine or ether groups at the 2-position |

| Ru(II)/Carboxylate Directed | ortho C-H | Atom-economical, no pre-functionalization needed | Introduce alkyl or aryl groups at the 3-position |

| Pd(II)/Nitrile Template Directed | meta C-H | Access to otherwise difficult-to-functionalize positions | Introduce olefins or acetate (B1210297) groups at the 6-position |

| Chiral Organocatalysts | Varies (e.g., C=C, C=O) | Metal-free, enables asymmetric synthesis | Asymmetric addition reactions to derivatives |

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is rapidly transforming chemical research from a trial-and-error process to a data-driven, predictive science. mdpi.com These computational tools can analyze vast datasets to identify patterns and relationships that are not obvious to human researchers.

Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models use ML algorithms to build mathematical correlations between the structural features of molecules and their measured biological activity. uminho.ptnih.gov By training a model on a set of known derivatives of this compound, researchers could predict the activity of new, unsynthesized analogues. researchgate.net This allows for the in silico screening of virtual libraries, prioritizing the synthesis of only the most promising candidates and saving significant time and resources. uminho.ptnih.gov

Generative Models and De Novo Design: Beyond predicting the properties of existing structures, AI can be used to design entirely new molecules. Generative models, such as deep neural networks, can learn the underlying rules of chemical structure and bonding from large databases of known compounds. They can then be instructed to generate novel molecules optimized for specific properties, such as high binding affinity to a target protein, while maintaining drug-like characteristics. biorxiv.org This could be used to create novel scaffolds inspired by the this compound core.

Reaction Prediction and Synthesis Planning: AI tools are also being developed to predict the outcomes of chemical reactions and even to devise complete synthetic routes for complex molecules. By analyzing the vast literature of published chemical reactions, these models can suggest optimal reagents, conditions, and reaction sequences, aiding chemists in the lab.

Exploration of Advanced Analytical Techniques for Real-Time Reaction Monitoring

Optimizing a chemical synthesis traditionally involves running numerous experiments and analyzing the results after the reaction is complete. Process Analytical Technology (PAT) is a framework that aims to understand and control manufacturing processes by measuring critical parameters in real-time, ensuring quality is built into the process from the start. mt.comhamiltoncompany.com

In-Situ Spectroscopy: Spectroscopic probes that can be inserted directly into a reaction vessel provide a continuous stream of data as a reaction proceeds. mt.com

FTIR and Raman Spectroscopy: These techniques monitor changes in molecular vibrations. For the synthesis of this compound, one could track the disappearance of a starting material's characteristic peak and the simultaneous appearance of the product's peak, allowing for precise determination of the reaction endpoint and kinetics. rsc.orgspectroscopyonline.com

Near-Infrared (NIR) Spectroscopy: NIR is particularly useful in industrial settings for monitoring bulk properties and concentrations in real-time. youtube.com

Real-Time Mass Spectrometry: Mass spectrometry provides direct information about the molecular weights of components in a reaction mixture. Modern techniques allow for continuous sampling of a reaction, providing immediate data on the formation of products, the consumption of reactants, and the appearance of any transient intermediates or byproducts. acs.org This detailed mechanistic insight is invaluable for rapidly optimizing reaction conditions and ensuring process safety and robustness. acs.org

The application of these PAT tools to the synthesis of this compound and its derivatives can lead to improved yields, higher purity, reduced cycle times, and a deeper fundamental understanding of the chemical transformations involved. mt.comnih.gov

Q & A

Q. What are the key synthetic routes for 2-Bromo-5-methoxy-4-propoxybenzoic acid, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves sequential functionalization of a benzoic acid scaffold. Key steps include:

- Bromination : Regioselective bromination at the 2-position using Br₂ in acetic acid, guided by directing groups (e.g., methoxy or propoxy) .

- Etherification : Introduction of methoxy and propoxy groups via nucleophilic substitution (e.g., using K₂CO₃ and alkyl halides in DMF under reflux) .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography.

| Step | Starting Material | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|---|

| Bromination | 5-Methoxy-4-propoxybenzoic acid | Br₂, AcOH, 25°C, 1 hr | Control stoichiometry (1:1 Br₂:substrate) to minimize di-substitution |

| Etherification | 2-Bromo-5-hydroxybenzoic acid | CH₃I/C₃H₇I, K₂CO₃, DMF, 80°C, 12 hr | Use anhydrous conditions to prevent hydrolysis |

Q. What spectroscopic methods are most effective for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm substitution patterns. The methoxy group (~δ 3.8 ppm) and propoxy chain (δ 1.0–4.0 ppm) are diagnostic. Aromatic protons show splitting due to bromine’s deshielding effect .

- FT-IR : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹), C=O (~1680 cm⁻¹), and C-Br (~600 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M-H]⁻ at m/z 317.0 for C₁₁H₁₁BrO₅) and fragmentation patterns .

- HPLC-PDA : Purity assessment using a C18 column (MeCN/H₂O + 0.1% TFA, λ = 254 nm) .

Q. What is the solubility profile of this compound, and how does it influence purification?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and moderately in ethanol. This impacts purification:

- Recrystallization : Use ethanol/water mixtures (7:3 v/v) for high-purity crystals .

- Column Chromatography : Employ silica gel with EtOAc/hexane (3:7) for optimal separation .

| Solvent | Solubility (mg/mL) | Application |

|---|---|---|

| Water | <1 | Quenching |

| Ethanol | 15–20 | Recrystallization |

| DMSO | >50 | Biological assays |

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction outcomes when synthesizing derivatives (e.g., unexpected substituent positions)?

Methodological Answer: Contradictions often arise from competing directing effects or steric hindrance. Strategies include:

- Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict regioselectivity. The methoxy group’s electron-donating effect directs electrophiles to the para position, but bromine’s steric bulk may alter this .

- Isotopic Labeling : Track substituent incorporation via ²H/¹³C-labeled reagents in NMR .

- In Situ Monitoring : Use real-time FT-IR or Raman spectroscopy to detect intermediates .

Q. What computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient regions (e.g., C-Br site) prone to nucleophilic attack .

- Transition State Analysis (TSA) : Simulate SN2 pathways using software like GAMESS. The propoxy group’s steric bulk increases activation energy by ~5 kcal/mol compared to methoxy .

- Docking Studies : Predict interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Q. How does the steric environment of the propoxy group affect regioselectivity in further functionalization?

Methodological Answer: The propoxy chain creates steric hindrance, influencing reaction pathways:

- Coupling Reactions : Suzuki-Miyaura couplings at the 2-bromo position require bulky palladium ligands (e.g., SPhos) to mitigate steric effects .

- Substitution Reactions : Larger nucleophiles (e.g., tert-butylamine) exhibit reduced reactivity due to hindered access to the C-Br bond .

| Reaction | Nucleophile | Yield (Steric Hindrance vs. Control) |

|---|---|---|

| SNAr | NH₃ | 85% (vs. 92% for non-propoxy analog) |

| Suzuki | PhB(OH)₂ | 60% (with SPhos ligand) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.